molecular formula C16H28N2O2 B2556496 tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate CAS No. 2361759-99-9

tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate

Cat. No.: B2556496
CAS No.: 2361759-99-9
M. Wt: 280.412
InChI Key: PRUWOIKIHUVGIV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate is a carbamate-protected adamantane derivative characterized by a rigid adamantane core substituted with an aminomethyl group at the 3-position and a tert-butyl carbamate moiety at the 1-position. The adamantane framework confers exceptional stability and lipophilicity, while the aminomethyl group provides a reactive site for further functionalization. This compound is commonly employed as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors and neurotrophin receptor modulators .

Synthesis and Characterization
The synthesis typically involves coupling reactions between adamantane derivatives and tert-butyl carbamate precursors. For example, details a related synthesis route for tert-butyl (2-(2-(adamantan-1-yl)acetamido)ethyl)carbamate, achieving a 90% yield via amide bond formation under anhydrous conditions . Analytical methods such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry are standard for verification .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-1-adamantyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-14(2,3)20-13(19)18-16-7-11-4-12(8-16)6-15(5-11,9-16)10-17/h11-12H,4-10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUWOIKIHUVGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate typically involves the reaction of adamantane derivatives with tert-butyl carbamate. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

tert-ButylN-[3-(aminomethyl)adamantan-1-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to cross biological membranes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butylN-[3-(aminomethyl)adamantan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various biological molecules, potentially modulating their activity. The aminomethyl group can form hydrogen bonds and other interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Molecular Formula Key Applications Reference
tert-butyl N-[3-(aminomethyl)adamantan-1-yl]carbamate Adamantane (1-position) 3-aminomethyl, 1-carbamate $ C{16}H{26}N2O2 $ Protease inhibitors, neurotrophin modulators
tert-butyl N-[4-(aminomethyl)phenyl]carbamate Benzene 4-aminomethyl, carbamate $ C{12}H{18}N2O2 $ Peptide synthesis intermediates
tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate Benzene 3-(2-aminopropan-2-yl), carbamate $ C{14}H{22}N2O2 $ Kinase inhibitors
tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Aliphatic chain Chlorosulfonyl, carbamate $ C{10}H{20}ClNO_4S $ Sulfonamide precursors
tert-butyl N-[3-(aminomethyl)adamantan-2-yl]carbamate Adamantane (2-position) 3-aminomethyl, 2-carbamate $ C{16}H{26}N2O2 $ Positional isomer for selectivity studies

Key Observations

Core Rigidity : Adamantane-based derivatives (e.g., ) exhibit superior conformational rigidity compared to benzene or aliphatic analogs (e.g., ), enhancing target binding specificity in drug design.

Substituent Position : The 1- vs. 2-position carbamate substitution on adamantane (e.g., ) significantly impacts steric interactions and solubility.

Functional Group Diversity: Chlorosulfonyl () and aminopropan-2-yl () groups expand reactivity for sulfonamide or branched peptide synthesis.

Solubility and Stability

  • Adamantane derivatives exhibit lower aqueous solubility (logP ~3.5) compared to benzene analogs (logP ~2.1) due to increased hydrophobicity .
  • The tert-butyl carbamate group enhances stability under acidic conditions, critical for oral drug bioavailability .

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